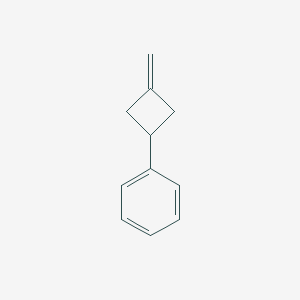
(3-Methylidenecyclobutyl)benzene
Overview
Description
(3-Methylidenecyclobutyl)benzene is an organic compound that features a cyclobutyl ring with a methylene group at the 3-position, attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3-Methylidenecyclobutyl)benzene typically involves the synthesis of the cyclobutyl ring followed by its functionalization and attachment to the benzene ring. One common method involves the use of propylene derivatives and propadiene as starting materials . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. Continuous flow processes and advanced purification techniques are often employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Methylidenecyclobutyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Commonly involves the replacement of a hydrogen atom with another functional group, such as halogens or alkyl groups.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation reactions using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions typically result in halogenated or alkylated derivatives of the original compound .
Scientific Research Applications
(3-Methylidenecyclobutyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Methylidenecyclobutyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: Similar in structure but with a three-membered ring instead of a four-membered cyclobutyl ring.
Cyclobutylbenzene: Lacks the methylene group at the 3-position.
Methylenecyclopropane: Features a three-membered ring with a methylene group but lacks the benzene ring.
Uniqueness
(3-Methylidenecyclobutyl)benzene is unique due to its combination of a cyclobutyl ring with a methylene group and a benzene ring. This structure imparts specific chemical properties and reactivity that are distinct from other similar compounds .
Properties
Molecular Formula |
C11H12 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(3-methylidenecyclobutyl)benzene |
InChI |
InChI=1S/C11H12/c1-9-7-11(8-9)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
InChI Key |
IDNRIYVQXZTTIF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














